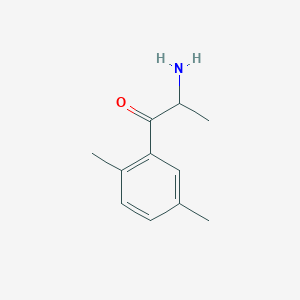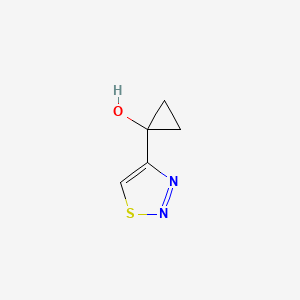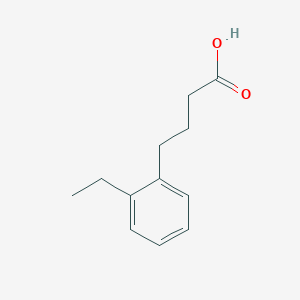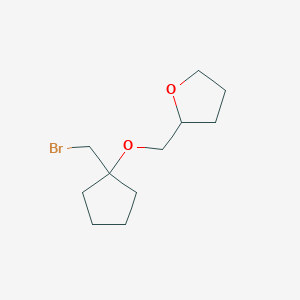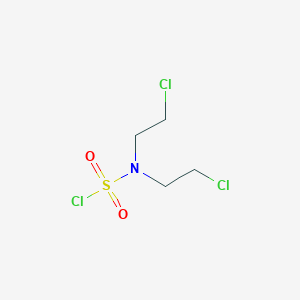
N,N-Bis(2-chloroethyl)sulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)sulfamoyl chloride: is a chemical compound with the molecular formula C4H8Cl3NO2S and a molecular weight of 240.54 g/mol . It is known for its reactivity and is used in various chemical processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Bis(2-chloroethyl)sulfamoyl chloride can be synthesized through the reaction of N,N-bis(2-chloroethyl)sulfamide with thionyl chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reactive intermediates and products .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis(2-chloroethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Hydrolysis: In the presence of water, it can hydrolyze to form N,N-bis(2-chloroethyl)sulfamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and controlled pH to manage the reaction rate and product formation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted sulfamoyl chlorides can be formed.
Hydrolysis Products: N,N-bis(2-chloroethyl)sulfamide and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Bis(2-chloroethyl)sulfamoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It has applications in the development of chemotherapeutic agents due to its ability to form cross-links with DNA, thereby inhibiting cell division and growth .
Industry: In industrial chemistry, it is used in the production of polymers and other specialty chemicals .
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)sulfamoyl chloride involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the cross-linking of DNA strands, which interferes with DNA replication and transcription, ultimately inhibiting cell division and inducing cell death . The molecular targets include DNA and other nucleophilic biomolecules .
Vergleich Mit ähnlichen Verbindungen
- N,N-Bis(2-chloroethyl)carbamoyl chloride
- N,N-Bis(2-chloroethyl)phosphoramide chloride
Comparison: N,N-Bis(2-chloroethyl)sulfamoyl chloride is unique due to its sulfamoyl group, which imparts distinct reactivity and biological activity compared to carbamoyl and phosphoramide analogs. The presence of the sulfamoyl group enhances its ability to form stable covalent bonds with nucleophiles, making it particularly effective in applications requiring strong and stable chemical interactions .
Eigenschaften
CAS-Nummer |
24590-55-4 |
|---|---|
Molekularformel |
C4H8Cl3NO2S |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)sulfamoyl chloride |
InChI |
InChI=1S/C4H8Cl3NO2S/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2 |
InChI-Schlüssel |
VLCSGRLLYBKYGG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(CCCl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





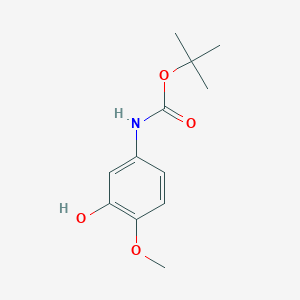
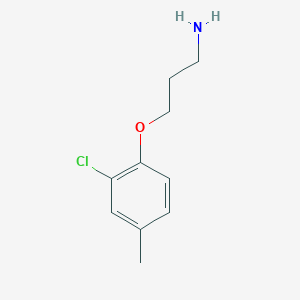
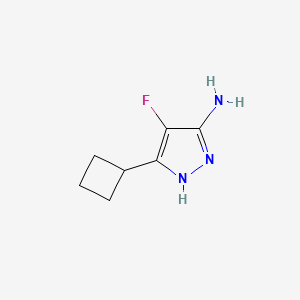

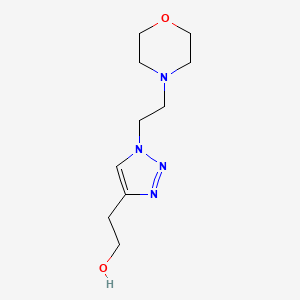
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)

